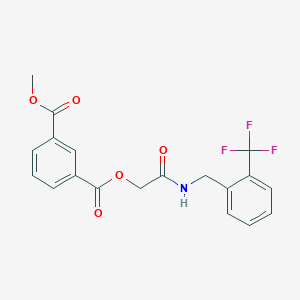

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate, commonly known as MitoQ, is a synthetic compound that is used in scientific research to study the effects of oxidative stress on cells. It is a derivative of coenzyme Q10, which is an antioxidant that is naturally produced by the body. MitoQ has been shown to have a number of potential applications in the fields of medicine and biochemistry.

Aplicaciones Científicas De Investigación

Phthalate Metabolism and Environmental Impact

Research on phthalate compounds, such as Di-iso-nonylphthalate (DINP), has focused on their metabolism and the environmental impact due to their wide usage as plasticizers in polyvinyl chloride (PVC) polymers. Studies detail the human metabolism and elimination processes for DINP, highlighting the excretion of various metabolites, which can serve as biomarkers for exposure assessment (Koch & Angerer, 2007). This research avenue may be relevant for understanding the environmental and health implications of similar compounds like Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate.

Applications in Polymer Science

The exploration of phthalate derivatives in polymer science offers insights into potential applications of related compounds. For instance, studies on hyperbranched polyamides derived from phthalic acid derivatives reveal applications in creating water-soluble polymers with specific thermal and solubility properties (Ohta et al., 2012). Such research underscores the versatility of phthalate derivatives in designing novel materials with tailored properties, suggesting similar possibilities for Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate in material science and engineering.

Novel Reagents and Synthetic Chemistry

Phthalate derivatives have also been studied as reagents in synthetic chemistry. For example, Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for N-phthaloylation of amino acids and derivatives, showcasing a simple and racemization-free procedure (Casimir, Guichard, & Briand, 2002). This highlights the potential for related compounds to serve as novel reagents in organic synthesis, opening pathways for creating diverse chemical entities with specific functionalities.

Corrosion Inhibition

Another interesting application area is the use of phthalate derivatives as corrosion inhibitors. Studies on Schiff base compounds derived from phthalate analogs demonstrate their efficacy in protecting metals from corrosion in acidic media (Behpour et al., 2009). This suggests that Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate could potentially be explored for similar applications in materials science, particularly in developing coatings or treatments to enhance material longevity.

Mecanismo De Acción

Mode of Action

In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that TFMI may affect pathways involving carbon–carbon bond formation.

Action Environment

. This suggests that the action, efficacy, and stability of TFMI may be influenced by the reaction conditions and the stability of the organoboron reagent.

Propiedades

IUPAC Name |

1-O-methyl 3-O-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO5/c1-27-17(25)12-6-4-7-13(9-12)18(26)28-11-16(24)23-10-14-5-2-3-8-15(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPHVKSWYMJQCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)

![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)

![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)

![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)

![2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2394330.png)

![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)